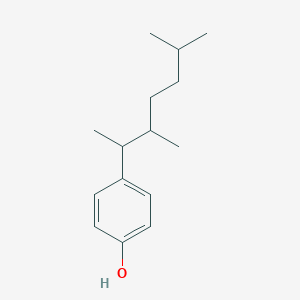
4-(3,6-Dimethylheptan-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-Dimethylheptan-2-yl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenol group attached to a branched alkyl chain. This compound is known for its applications in various industrial processes and its potential environmental impact due to its persistence and bioaccumulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethylheptan-2-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide or alcohol under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3,6-dimethylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,6-Dimethylheptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated phenols and nitrophenols.
Wissenschaftliche Forschungsanwendungen
4-(3,6-Dimethylheptan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of surfactants, lubricants, and antioxidants.
Wirkmechanismus
The mechanism of action of 4-(3,6-Dimethylheptan-2-yl)phenol involves its interaction with cellular receptors and enzymes. It can act as an agonist or antagonist of specific receptors, influencing signaling pathways and gene expression. The compound’s phenolic group allows it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nonylphenol: Similar structure with a nonyl group instead of a 3,6-dimethylheptan-2-yl group.
4-Octylphenol: Contains an octyl group attached to the phenol ring.
4-Tert-butylphenol: Features a tert-butyl group on the phenol ring.
Uniqueness
4-(3,6-Dimethylheptan-2-yl)phenol is unique due to its specific branched alkyl chain, which influences its physical and chemical properties. This branching can affect its solubility, reactivity, and interaction with biological systems, distinguishing it from other alkylphenols.
Eigenschaften
CAS-Nummer |
142731-55-3 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
4-(3,6-dimethylheptan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-12(3)13(4)14-7-9-15(16)10-8-14/h7-13,16H,5-6H2,1-4H3 |
InChI-Schlüssel |
WYTKJJZKSBVWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)C(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)

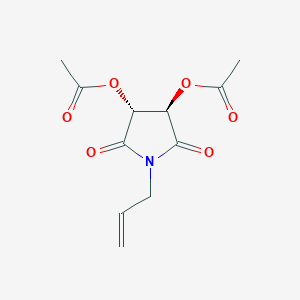
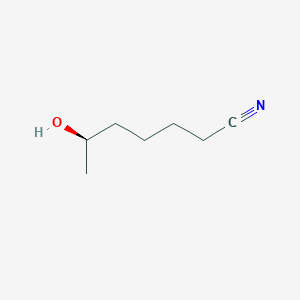
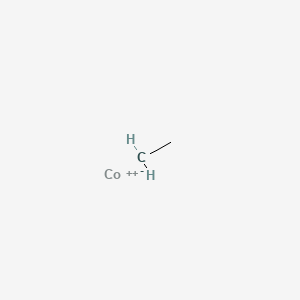
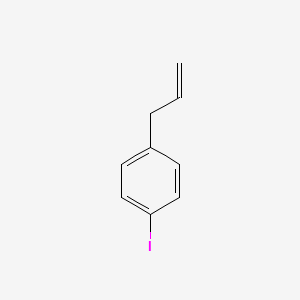
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)

![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
